molecular formula C12H18ClNO2 B8185758 Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride

Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride

Cat. No.: B8185758
M. Wt: 243.73 g/mol
InChI Key: SVGHXNDPXLTJFF-FOKYBFFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its stereochemistry, which plays a crucial role in its biological activity and interactions. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride typically involves the stereoselective reduction of a precursor compound. One common method includes the use of chiral catalysts or enzymes to achieve the desired stereochemistry. For instance, the reduction of a ketone intermediate using a chiral reducing agent can yield the (2R,3R) configuration.

Industrial Production Methods: Industrial production often employs large-scale stereoselective synthesis techniques. These methods may involve the use of biocatalysts or chiral auxiliaries to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines, oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The stereochemistry of the compound is crucial for its binding affinity and selectivity. Pathways involved may include neurotransmitter modulation or enzyme inhibition.

Comparison with Similar Compounds

    Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride: The enantiomer of the compound with different stereochemistry.

    Ethyl (2R,3S)-2-amino-3-phenylbutanoate hydrochloride: A diastereomer with distinct chemical and biological properties.

    Ethyl (2S,3R)-2-amino-3-phenylbutanoate hydrochloride: Another diastereomer with unique characteristics.

Uniqueness: Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. Its applications in chiral synthesis and pharmaceutical research highlight its importance compared to other similar compounds.

Properties

IUPAC Name

ethyl (2R,3R)-2-amino-3-phenylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGHXNDPXLTJFF-FOKYBFFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.